molecular formula C24H19N5S2 B13856038 Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine

Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine

Cat. No.: B13856038
M. Wt: 441.6 g/mol
InChI Key: ZEWSWFPDKXNIQS-UHFFFAOYSA-N
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Description

Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is a dimer of 2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine and is related to the compound Olanzapine, which is used in the treatment of bipolar disorder and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine typically involves the dimerization of 2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine. The reaction conditions often require the use of specific solvents and catalysts to facilitate the dimerization process. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical synthesis literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine is unique due to its dimeric structure, which may confer distinct chemical and biological properties compared to its monomeric counterparts. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H19N5S2

Molecular Weight

441.6 g/mol

IUPAC Name

2-methyl-N-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-imine

InChI

InChI=1S/C24H19N5S2/c1-13-11-15-21(25-17-7-3-5-9-19(17)27-23(15)30-13)29-22-16-12-14(2)31-24(16)28-20-10-6-4-8-18(20)26-22/h3-12,27-28H,1-2H3,(H,25,26,29)

InChI Key

ZEWSWFPDKXNIQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=NC4=NC5=CC=CC=C5NC6=C4C=C(S6)C

Origin of Product

United States

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